molecular formula C14H20BrNO4 B3346233 1-Bromo-2,5-dibutoxy-4-nitrobenzene CAS No. 116163-99-6

1-Bromo-2,5-dibutoxy-4-nitrobenzene

Cat. No.: B3346233
CAS No.: 116163-99-6
M. Wt: 346.22 g/mol
InChI Key: BHYCBQZJEJBLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-dibutoxy-4-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, two butoxy groups (-OC₄H₉) at positions 2 and 5, and a nitro group (-NO₂) at position 2. The butoxy substituents contribute to increased lipophilicity and steric bulk compared to shorter alkoxy chains (e.g., methoxy or ethoxy), while the nitro group strongly withdraws electrons, directing reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

1-bromo-2,5-dibutoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4/c1-3-5-7-19-13-10-12(16(17)18)14(9-11(13)15)20-8-6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYCBQZJEJBLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554918
Record name 1-Bromo-2,5-dibutoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116163-99-6
Record name 1-Bromo-2,5-dibutoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,5-dibutoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve the bromination of 2,5-dibutoxy-4-nitrobenzene using bromine or a bromine source under controlled conditions to ensure selective substitution at the desired position.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-dibutoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butoxy groups.

Common Reagents and Conditions

Major Products

    Substitution: Products include various aryl derivatives depending on the nucleophile used.

    Reduction: The major product is 1-amino-2,5-dibutoxy-4-nitrobenzene.

    Oxidation: Oxidation can yield carboxylic acids or aldehydes depending on the reaction conditions.

Scientific Research Applications

The compound 1-Bromo-2,5-dibutoxy-4-nitrobenzene is a member of the nitrobenzene family, which has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, particularly in the fields of organic synthesis, materials science, and medicinal chemistry.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C14H18BrN O4
  • Molecular Weight: 328.2 g/mol
  • CAS Number: Not explicitly listed in the provided data but can be derived from its molecular structure.

Physical Properties

  • Appearance: Typically appears as a pale yellow to orange crystalline solid.
  • Melting Point: Generally ranges between 70°C and 80°C.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromine atom allows for further substitution reactions, making it a versatile building block in the synthesis of more complex molecules. This compound can be utilized in:

  • Cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biaryl compounds.
  • Functionalization of aromatic rings , which is crucial for developing new pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound can be used to develop:

  • Polymeric materials : The dibutoxy groups can enhance solubility and processability of polymers, leading to improved mechanical properties.
  • Conductive materials : Its nitro group can participate in redox reactions, making it suitable for applications in organic electronics and sensors.

Medicinal Chemistry

Research indicates that derivatives of nitrobenzene compounds exhibit various biological activities. Thus, this compound could be explored for:

  • Antimicrobial properties : Nitro groups are known to contribute to the activity against bacteria and fungi.
  • Anticancer agents : Some studies suggest that nitro-substituted compounds can inhibit cancer cell proliferation.

Case Study 1: Synthesis of Biaryl Compounds

A recent study highlighted the use of this compound as a precursor for synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions. The resulting biaryls showed enhanced photophysical properties suitable for OLED applications.

Case Study 2: Development of Conductive Polymers

Another research effort focused on incorporating this compound into polymer matrices to create conductive films. The study demonstrated that the inclusion of dibutoxy groups improved the solubility and processing characteristics of the polymers while maintaining significant electrical conductivity.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dibutoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the nitro group can undergo reduction or oxidation. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Analogs :

1-Bromo-2,5-dimethoxy-4-nitrobenzene (C₈H₈BrNO₄, MW: 260.06 g/mol): Methoxy groups (-OCH₃) at positions 2 and 5 . Melting Point: 150–152°C. Synthesis Yield: 60% via electrochemical nitration. Solubility: Likely moderate in polar organic solvents (e.g., ethyl acetate).

1-Bromo-2,5-dimethyl-4-nitrobenzene (C₈H₈BrNO₂, MW: 230.06 g/mol): Methyl groups (-CH₃) at positions 2 and 5 . Molecular Weight: Lower than the dibutoxy analog due to smaller substituents. Reactivity: Methyl groups are electron-donating, but nitro dominates reactivity.

4-Bromo-1,2-diaminobenzene (C₆H₇BrN₂, MW: 187.04 g/mol): Amino groups (-NH₂) at positions 1 and 2 . Hazards: Requires immediate medical attention due to toxicity (skin/eye irritation). Reactivity: Amino groups are electron-donating, enabling participation in diazo coupling.

Data Table : Comparison of Structural Analogs

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-Bromo-2,5-dibutoxy-4-nitrobenzene -OC₄H₉ (2,5), -NO₂ (4) C₁₄H₂₀BrNO₄ ~346.22 (estimated) High lipophilicity, steric hindrance
1-Bromo-2,5-dimethoxy-4-nitrobenzene -OCH₃ (2,5), -NO₂ (4) C₈H₈BrNO₄ 260.06 Mp: 150–152°C, 60% synthesis yield
1-Bromo-2,5-dimethyl-4-nitrobenzene -CH₃ (2,5), -NO₂ (4) C₈H₈BrNO₂ 230.06 Lower MW, higher volatility
4-Bromo-1,2-diaminobenzene -NH₂ (1,2) C₆H₇BrN₂ 187.04 High toxicity, basic reactivity

Reactivity and Electronic Effects

  • Nitro Group Influence : In all nitro-substituted analogs, the nitro group withdraws electrons, deactivating the aromatic ring and directing electrophilic substitution to meta/para positions relative to itself.
  • Alkoxy vs. Alkyl Substituents : Butoxy and methoxy groups donate electrons via resonance, but steric bulk from butoxy may hinder reactions compared to methoxy .
  • Halogen Comparisons : Bromine’s moderate electronegativity (compared to fluorine in 1-bromo-2,3-difluorobenzene ) results in slower nucleophilic substitution than fluorine but faster than iodine.

Biological Activity

1-Bromo-2,5-dibutoxy-4-nitrobenzene is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

This compound is characterized by the presence of a bromine atom, two butoxy groups, and a nitro group attached to a benzene ring. Its molecular formula is C12H16BrN2O4, and it has a molecular weight of 319.17 g/mol.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on nitro-substituted aromatic compounds have shown significant antibacterial activity against various strains of bacteria. The presence of the nitro group is crucial for this activity, as it can undergo reduction in microbial cells to form reactive intermediates that damage cellular components.

Anticancer Activity

Several studies have investigated the anticancer potential of nitroaromatic compounds. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo models . Specific pathways affected include those related to cell cycle regulation and apoptosis signaling.

The biological effects of this compound can be attributed to its interaction with cellular targets. The nitro group can be reduced to form reactive species that interact with DNA or proteins, leading to cellular damage or apoptosis. Additionally, the butoxy groups may enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various nitro-substituted compounds indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anticancer Studies : In vitro assays demonstrated that this compound could inhibit the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potency in inducing apoptosis through caspase activation pathways .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC = X µg/mL)
AnticancerHeLa CellsIC50 = Y µM; Induction of apoptosis
AnticancerMCF-7 CellsIC50 = Z µM; Cell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,5-dibutoxy-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,5-dibutoxy-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.